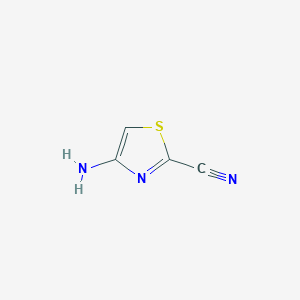

4-Aminothiazole-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,3-thiazole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3S/c5-1-4-7-3(6)2-8-4/h2H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQKWRVCCWNAJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Aminothiazole 2 Carbonitrile and Analogous Compounds

Modern Synthetic Strategies and Eco-Friendly Approaches

Contemporary synthetic chemistry emphasizes the development of sustainable and efficient methodologies. In the context of aminothiazole synthesis, this has led to the exploration of novel catalysts and diversity-oriented approaches.

Catalyst-Mediated Syntheses (e.g., ZnO Nanoparticles)

The use of heterogeneous catalysts is a cornerstone of green chemistry, offering advantages such as ease of separation, reusability, and often milder reaction conditions. Zinc oxide nanoparticles (ZnO-NPs) have emerged as an effective catalyst for the synthesis of various nitrogen-containing heterocycles, including derivatives of 2-aminothiazole (B372263). Although a direct synthesis of 4-Aminothiazole-2-carbonitrile using ZnO-NPs is not explicitly reported, their application in analogous syntheses is well-documented. For instance, ZnO nanoparticles have been used to catalyze the synthesis of 2-aryl-1,3-benzimidazole derivatives from aromatic aldehydes and o-phenylenediamine. This highlights the potential of ZnO-NPs to facilitate condensation and cyclization reactions that are central to the formation of such heterocyclic systems.

Diversity-Oriented Synthesis of Functionalized Aminothiazoles

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide array of structurally diverse molecules from a common starting material. This approach is particularly valuable in medicinal chemistry for the exploration of new chemical space and the identification of novel bioactive compounds. The 2-aminothiazole scaffold is an attractive core for DOS due to its presence in numerous biologically active molecules and the potential for functionalization at multiple positions.

A DOS approach to functionalized aminothiazoles would typically involve a branching reaction sequence from a common intermediate. For example, a key 2-aminothiazole intermediate could be subjected to a variety of parallel reactions, such as N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions at different positions of the thiazole (B1198619) ring, to generate a library of diverse analogs.

Chemical Derivatization Strategies of the this compound Core

The functional groups of the this compound core, particularly the exocyclic amino group, provide opportunities for a wide range of chemical modifications to modulate its physicochemical and biological properties.

N-Substitution Reactions of the Exocyclic Amino Group

The exocyclic amino group of 2-aminothiazoles is a common site for derivatization through N-substitution reactions, including acylation and alkylation. nih.govnih.govresearchgate.net

N-Acylation: The amino group can be readily acylated using various acylating agents such as acyl chlorides, acid anhydrides, and carboxylic acids (in the presence of a coupling agent). For example, the reaction of 2-aminothiazole derivatives with acyl halides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding N-acyl-2-aminothiazoles. nih.gov Similarly, treatment with acetic anhydride (B1165640) can afford the N-acetylated product. nih.gov

N-Alkylation: Alkylation of the exocyclic amino group can also be achieved, although the potential for alkylation at the endocyclic nitrogen atom must be considered. The reaction of 2-aminothiazoles with alkyl halides can lead to N-alkylated products. For instance, 2-amino-1,3-benzothiazole has been shown to undergo N-alkylation at the endocyclic nitrogen with α-iodo methyl ketones. nih.gov Careful selection of reaction conditions and protecting group strategies can be employed to direct alkylation to the desired exocyclic amino group.

Table 2: Examples of N-Substitution Reactions on the 2-Aminothiazole Core

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Acylation | Acyl halides, Pyridine | N-Acyl-2-aminothiazoles | nih.gov |

| N-Acylation | Acetic anhydride | N-Acetyl-2-aminothiazoles | nih.gov |

| N-Alkylation | α-Iodo methyl ketones | Endocyclic N-alkylation | nih.gov |

| N-Sulfonylation | Arylsulfonyl chlorides, Pyridine | N-Arylsulfonyl-2-aminothiazoles | researchgate.net |

Modifications and Substitutions at Thiazole Ring Positions (C-2, C-4, C-5)

The functionalization of the 2-aminothiazole core at its C-2, C-4, and C-5 positions is a key strategy for modulating the properties of the resulting compounds. The classic Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides, is a primary method for constructing the ring, often establishing the initial substitution pattern at C-4 and C-5. researchgate.net

Substitutions at C-4 and C-5: The synthesis of 4,5-substituted-2-aminothiazoles can be achieved by reacting a ketone, such as acetophenone (B1666503) or cyclohexanone, with thiourea (B124793) in the presence of iodine. nih.govmdpi.com This approach allows for the introduction of various aryl or cycloalkyl groups at these positions. Further modifications can be made starting from pre-functionalized thiazoles. For instance, ethyl 2-aminothiazole-4-carboxylate can serve as a versatile starting material for further derivatization. mdpi.com

Modifications at the C-2 Amino Group: The amino group at the C-2 position is a common site for modification. It can readily undergo acylation when treated with acid or acyl chlorides to form corresponding amide compounds. nih.govmdpi.com This reaction is often performed in a suitable solvent like tetrahydrofuran (B95107) (THF) with a base such as triethylamine (Et3N) to neutralize the acid byproduct. researchgate.net Similarly, reactions with isocyanates can yield urea (B33335) derivatives. researchgate.net

A flexible synthetic procedure reported by Barton et al. involves a Darzens reaction between methyl dichloroacetate (B87207) and an appropriate aldehyde. plos.org The resulting intermediate is then reacted with thiourea to generate methyl ester thiazoles, which can be further modified. plos.org

| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |

| C-2 | Acylation | R-COCl, Et3N, THF | Amide (-NHCOR) | researchgate.net |

| C-2 | Urea Formation | R-NCO, Et3N, THF | Urea (-NHCONHR) | researchgate.net |

| C-4 / C-5 | Hantzsch Synthesis | α-Haloketone, Thiourea | Aryl, Alkyl, etc. | researchgate.net |

| C-5 | Carboxanilide Formation | 3-Ethoxyacrylamides, NBS, Thiourea | Carboxanilide (-CONHAr) | nih.govmdpi.com |

Integration of Azido or Azo Moieties

The incorporation of azo groups (—N=N—) into the 2-aminothiazole framework is a significant synthetic modification, often achieved through diazo-coupling reactions. researchgate.net This reaction typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner. In the context of thiazoles, the 2-aminothiazole ring can act as either the diazonium component or the coupling partner.

A common strategy involves reacting 2-aminothiazole with a diazonium salt derived from another amine. Alternatively, the 2-amino group on the thiazole ring can be diazotized itself and then coupled with another aromatic system. For example, azo molecules have been prepared by reacting 2-aminothiazole with various pyridone derivatives as coupling components. researchgate.net Another reported synthesis involves the diazo-coupling reaction of 3-methyl-1-phenyl-5-pyrazolone with 2-aminothiazole to yield a 4-(thiazol-2-yl-azo)-2,4-dihydro-3H-pyrazol-3-one scaffold. nih.govmdpi.com

The general steps for a diazo-coupling reaction are:

Diazotization: The 2-aminothiazole (or another primary amine) is treated with a source of nitrous acid (e.g., NaNO₂ in acidic solution) at low temperatures (0-5 °C) to form a diazonium salt.

Coupling: The diazonium salt solution is then added to a solution of the coupling component (e.g., a phenol, aniline, or active methylene (B1212753) compound like pyrazolone). The reaction is typically carried out under controlled pH conditions. google.com

| Diazo Component | Coupling Component | Resulting Structure Type | Reference |

| 2-Aminothiazole | Pyridone derivatives | Thiazolyl-azo-pyridone | researchgate.net |

| 2-Aminothiazole | 3-Methyl-1-phenyl-5-pyrazolone | Thiazolyl-azo-pyrazolone | nih.govmdpi.com |

| Benzothiazolyl diazonium salt | 2-Amino-4-thiazole derivative | Benzothiazolyl-azo-thiazole | google.com |

Formation of Schiff Bases and Related Imines

The primary amino group at the C-4 position of the title compound (or the C-2 position of analogous 2-aminothiazoles) is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases (-N=CH-R). sjpas.comnih.gov

The synthesis is typically a one-step process where the aminothiazole derivative and the carbonyl compound are refluxed in a solvent like absolute ethanol. nih.gov A few drops of a catalyst, such as glacial acetic acid, are often added to facilitate the reaction. nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC). nih.gov A wide variety of substituted benzaldehydes have been used to create libraries of Schiff base derivatives, including those with methoxy (B1213986), hydroxy, chloro, and bromo substituents. nih.govsjpas.com

This reaction provides a straightforward method for extending the molecular structure and introducing diverse functionalities. For instance, Schiff bases have been constructed by reacting 2-aminothiazole derivatives with aldehydes like 4-methoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde, and 4-fluorobenzaldehyde. nih.gov

| Aminothiazole Starting Material | Aldehyde/Ketone Reactant | Reaction Conditions | Reference |

| Ethyl 2-aminothiazole-4-carboxylate | Various substituted aldehydes/ketones | Absolute ethanol, glacial acetic acid, reflux | nih.gov |

| 2-Amino-4-phenylthiazole | Substituted benzaldehydes | Ethanol, reflux | mdpi.com |

| 2-Aminothiazole derivative | 4-Fluorobenzaldehyde | Not specified | nih.gov |

| 2-Aminothiazole derivatives | Benzaldehyde substitutions | Microwave irradiation, glacial acetic acid | sjpas.com |

Hybridization with Other Heterocyclic Scaffolds (e.g., Imidazole (B134444), Thiadiazole, Pyrazolone)

Molecular hybridization, which involves covalently linking two or more distinct pharmacophoric scaffolds, is a powerful strategy in drug design. The this compound core has been integrated with other heterocyclic systems to create novel hybrid molecules.

Imidazole Hybrids: Thiazole and imidazole scaffolds are both significant in medicinal chemistry. nih.gov Fused heterocyclic systems such as imidazo[2,1-b]thiazoles can be synthesized by heating 2-aminothiazole with an α-haloketone, like α-bromo-3-methoxyacetophenone, in ethanol. nih.gov A different approach involves a multi-step synthesis where an imidazole-aldehyde is first reacted with thiosemicarbazide (B42300), followed by cyclization with a phenacyl bromide to form the thiazole ring, resulting in a direct imidazole-thiazole linkage. nih.gov

Thiadiazole Hybrids: The structural similarity between thiazoles and thiadiazoles makes them attractive partners for hybridization. nih.gov Thiadiazine scaffolds can be produced from aminothiazole precursors. For example, cyclocondensation of an appropriately substituted aminothiazole derivative with phenyl thiosemicarbazide can yield a thiadiazine derivative. nih.gov Another strategy involves the reaction of 2-aminothiazoles with chloroacetyl chloride, followed by further steps to build the thiadiazole ring. mdpi.com

Pyrazolone (B3327878) Hybrids: Pyrazole-thiazole hybrids have been synthesized through various methodologies. researchgate.net One notable method is the synthesis of pyrazolone-linked thiazole derivatives, which can begin with the cyclocondensation of substituted acetophenones with thiourea to form the 2-aminothiazole core. nih.gov This core can then be elaborated and linked to a pyrazolone moiety. For instance, the diazo-coupling reaction mentioned previously creates a direct link between a thiazole and a pyrazolone ring. nih.govmdpi.com In other work, thiopyrano[2,3-d]thiazole-pyrazole hybrids were synthesized via a Knoevenagel condensation between 4-thioxo-2-thiazolidinone and a pyrazole-4-carbaldehyde. nih.gov

| Hybrid Partner | Synthetic Strategy | Key Reagents | Resulting Scaffold | Reference |

| Imidazole | Cyclization | 2-Aminothiazole, α-haloketone | Imidazo[2,1-b]thiazole (B1210989) | nih.gov |

| Imidazole | Stepwise construction | Imidazole-hydrazinecarbothioamide, phenacyl bromides | Imidazole-thiazole hybrid | nih.gov |

| Thiadiazole | Cyclocondensation | Aminothiazole derivative, phenyl thiosemicarbazide | Thiadiazine | nih.gov |

| Pyrazolone | Diazo-coupling | 2-Aminothiazole, 3-methyl-1-phenyl-5-pyrazolone | Thiazolyl-azo-pyrazolone | nih.govmdpi.com |

| Pyrazolone | Knoevenagel Condensation | 4-Thioxo-2-thiazolidinone, pyrazole-4-carbaldehyde | Thiopyrano[2,3-d]thiazole-pyrazole | nih.gov |

Reactivity and Reaction Mechanisms of 4 Aminothiazole 2 Carbonitrile Systems

Electrophilic and Nucleophilic Reactivity of the Amino Functionality

The amino group at the C-4 position of the thiazole (B1198619) ring is a key functional handle for derivatization. Its nucleophilic character allows it to react with a range of electrophiles, although its reactivity is modulated by the electronic effects of the thiazole ring and the C-2 nitrile substituent.

The nucleophilicity of amino groups on a thiazole ring is a subject of detailed study. While they exhibit sufficient basicity, the lone pair of electrons on the exocyclic nitrogen can participate in resonance with the aromatic ring, which tends to weaken its nucleophilic strength compared to simple alkylamines. researchgate.net In the case of 2-aminothiazoles, studies have shown that reactions with strong electrophiles can sometimes lead to electrophilic substitution on the electron-rich C-5 position of the ring rather than direct reaction at the amino group. researchgate.net However, the presence of the strongly electron-withdrawing nitrile group at C-2 in 4-aminothiazole-2-carbonitrile deactivates the ring towards electrophilic attack, thereby favoring reactions at the C-4 amino group.

Acylation is a common transformation of the amino group. It readily reacts with acyl chlorides and anhydrides to form the corresponding amides. mdpi.comtandfonline.com For instance, 2-aminothiazole (B372263) derivatives are routinely acylated with reagents like chloroacetyl chloride or benzoyl chloride, often in the presence of a base such as triethylamine (B128534) or potassium carbonate, to yield N-acylated products. mdpi.comnih.gov Similarly, the amino group can react with isocyanates to form urea (B33335) derivatives and with isothiocyanates to yield thiourea (B124793) derivatives. researchgate.net These reactions are fundamental in medicinal chemistry for building molecular complexity. nih.gov

The table below summarizes typical acylation reactions involving the amino group of thiazole derivatives.

| Reactant | Reagent | Conditions | Product Type |

|---|---|---|---|

| 2-Aminothiazole derivative | Acyl Halide (e.g., Acetyl Chloride) | Base (e.g., Pyridine (B92270), Triethylamine) | N-Acyl-2-aminothiazole |

| 2-Aminothiazole derivative | Acid Anhydride (B1165640) (e.g., Acetic Anhydride) | Solvent-free or in Acetic Acid | N-Acyl-2-aminothiazole |

| 2-Aminothiazole derivative | Isocyanate (e.g., Phenyl Isocyanate) | Room Temperature | N-Thiazolyl Urea |

| 2-Aminothiazole derivative | Chloroacetyl chloride | Basic conditions | N-Chloroacetyl-2-aminothiazole |

Transformations and Reactions of the Nitrile Group (C-2 or C-5)

The nitrile group at the C-2 position is a versatile functional group that can undergo several important chemical transformations. As a carboxylic acid derivative, its reactivity is characterized by nucleophilic additions to the carbon-nitrogen triple bond. lumenlearning.com

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. lumenlearning.com Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating attack by water. lumenlearning.com This pathway first yields an amide, which can then be further hydrolyzed to the corresponding carboxylic acid upon heating. lumenlearning.com This would convert this compound into 4-aminothiazole-2-carboxylic acid, a valuable building block in its own right.

Reduction: The nitrile group is readily reduced to a primary amine (R-CH₂NH₂). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.org The reaction proceeds via nucleophilic attack of hydride ions on the nitrile carbon. libretexts.org Alternatively, catalytic hydrogenation using catalysts such as palladium, platinum, or nickel under hydrogen pressure can also achieve this reduction. libretexts.org The product of such a reaction on this compound would be (4-amino-thiazol-2-yl)methanamine.

The table below outlines common transformations of the nitrile group.

| Reaction Type | Reagents | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | NaOH, H₂O, Heat | Carboxylate Salt |

| Reduction to Amine | 1. LiAlH₄, Ether; 2. H₂O | Primary Amine (R-CH₂NH₂) |

| Catalytic Hydrogenation | H₂, Pd/C or Pt or Ni | Primary Amine (R-CH₂NH₂) |

Ring-Opening and Ring-Closure Reactions Involving the Thiazole Core

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, primarily through reactions that engage both the C-4 amino group and the thiazole ring itself.

Ring-Closure Reactions (Annulation): A prominent application of 4-aminothiazoles is in the construction of thiazolo[4,5-d]pyrimidine (B1250722) systems. nih.govtandfonline.com These reactions typically involve the condensation of the 4-amino group and the adjacent C-5 position of the thiazole ring with a 1,3-dielectrophilic species. The C-4 amino group acts as the initial nucleophile, attacking one electrophilic center, followed by a cyclization step involving the C-5 carbon attacking the second electrophilic center, leading to the formation of a new pyrimidine (B1678525) ring fused to the thiazole core. This strategy is a cornerstone for creating diverse compound libraries for medicinal chemistry. nih.govnih.gov

Ring-Opening and Transformation Reactions: More complex transformations that involve the cleavage and rearrangement of the thiazole ring have also been reported. A notable example is a palladium-catalyzed reaction sequence involving 2-aminothiazoles and aryl halides. acs.orgresearchgate.netacs.org This reaction proceeds via a ring-opening/arylation/cyclization cascade to produce isocytosine (B10225) analogues. acs.orgresearchgate.net This powerful transformation allows for the modular construction of complex nitrogen-containing heterocycles from simple aminothiazole precursors. acs.org While this specific reaction was demonstrated on other 2-aminothiazole derivatives, it highlights the potential of the thiazole core to undergo sophisticated, metal-catalyzed rearrangements. acs.org

Mechanistic Investigations of Derivatization Pathways

Understanding the mechanisms of these reactions is crucial for predicting outcomes and designing new synthetic routes.

Mechanism of Ring Closure: The synthesis of fused systems like thiazolo[4,5-d]pyrimidines from 4-aminothiazoles generally follows a condensation-cyclization pathway. The exocyclic amino group, being the most nucleophilic site, typically initiates the reaction by attacking an electrophilic partner (e.g., one carbonyl of a β-diketone). This is followed by an intramolecular cyclization and dehydration to form the fused aromatic system.

Mechanism of Electrophilic Attack: In cases where the thiazole ring itself reacts, the mechanism is typically an electrophilic aromatic substitution (SEAr). For 2-aminothiazoles, the C-5 position is the most electron-rich and thus the most susceptible to attack by electrophiles. researchgate.netacs.org The reaction proceeds through a positively charged intermediate (a sigma complex or Wheland intermediate), which then loses a proton to restore aromaticity. researchgate.net Biocatalytic halogenation studies using vanadium-dependent haloperoxidases on 2-aminothiazole derivatives confirm that substitution occurs regioselectively at the C-5 position, consistent with an SEAr mechanism. acs.orgnih.gov

ANRORC Mechanism: In certain nucleophilic substitutions on nitrogen heterocycles, a pathway known as the ANRORC mechanism (Addition of the Nucleophile, Ring Opening, and Ring Closure) can occur. wikipedia.org This mechanism involves the initial addition of a nucleophile to the ring, followed by cleavage (opening) of the heterocyclic ring to form an open-chain intermediate. This intermediate then re-closes in a different manner to form the final product, which is an isomer of what would be expected from a direct substitution. wikipedia.org While more common in pyrimidines and other azines, related domino reactions involving ring-opening and closure steps have been developed for thiazole-derived salts. researchgate.net

Mechanism of Pd-Catalyzed Ring Transformation: The palladium-catalyzed conversion of 2-aminothiazoles to isocytosines involves a complex mechanistic sequence. acs.org It is proposed to begin with the coordination of the palladium catalyst to the thiazole. This is followed by a ring-opening event, possibly facilitated by a base, to form a palladium-containing open-chain intermediate. This intermediate then participates in a cross-coupling reaction with an aryl halide, and a subsequent intramolecular cyclization and catalyst regeneration completes the cascade to furnish the isocytosine product. acs.org

Structure Activity Relationship Sar Studies of 4 Aminothiazole 2 Carbonitrile Derivatives

Elucidation of Key Pharmacophoric Features and Structural Motifs

The 2-aminothiazole (B372263) scaffold is recognized as a privileged structure in drug discovery, serving as a versatile foundation for developing a wide array of biologically active compounds. researchgate.net The core structure itself, particularly the aminothiazole moiety, is often essential for the biological activity of its derivatives. researchgate.netuomustansiriyah.edu.iq

Key pharmacophoric features frequently identified in active 4-aminothiazole derivatives include:

A Heterocyclic Scaffold: The thiazole (B1198619) ring is a central component. mdpi.com

An Amide Linkage: An amidic group is often crucial for forming essential hydrogen bonds with biological targets. mdpi.com

An Aryl Moiety: An attached aryl group, often containing polar substituents, contributes to the molecule's interaction with target proteins. mdpi.com

For instance, in a series of phosphodiesterase-5 (PDE5) inhibitors, the design strategy revolved around these three key features. mdpi.com Similarly, in antitubercular aminothiazole derivatives, the lead structure can be dissected into three main parts: the central aminothiazole, a substituent at the C-4 position (like a 2-pyridyl group), and an aryl substituent at the N-2 position. nih.gov X-ray crystallography studies of aminothiazole inhibitors bound to cyclin-dependent kinase 2 (CDK2) have provided detailed insights into their binding modes, helping to rationalize the SAR of these compounds. researchgate.netacs.org

The 2-amino group of the thiazole ring is a particularly active functional group. researchgate.net It acts as a versatile scaffold that can be linked to various active fragments, leading to derivatives with enhanced potency and selectivity. researchgate.net However, the nucleophilicity of this amino group can be relatively weak due to the participation of its free electron pairs in the conjugation of the thiazole ring. researchgate.net

Impact of Substituent Effects on Biological Efficacy

The biological activity of 4-aminothiazole-2-carbonitrile derivatives can be significantly modulated by the nature and position of various substituents on the thiazole ring and its appended functionalities. nih.govmdpi.com

The electronic properties of substituents play a crucial role in determining the biological efficacy of 4-aminothiazole derivatives. studypug.com

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro groups or halogens (e.g., fluoro, chloro), has been shown to enhance the antimicrobial activity of some 2-aminothiazole derivatives. nih.govmdpi.com For example, compounds with a nitro group and a fluoro group at the para position exhibited very good activity against both bacterial and fungal strains. nih.gov In another study, the presence of a p-fluoro electron-withdrawing group on a phenyl ring was associated with good inhibitory activity against the 5-LOX enzyme. tandfonline.com Similarly, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent antitubercular agent. nih.gov The presence of strong electron-withdrawing groups on acetophenone (B1666503), a precursor in the synthesis of some 2-amino-4-arylthiazole derivatives, has been reported to lead to higher product yields. tandfonline.com

Electron-Donating Groups (EDGs): Conversely, electron-donating groups can also enhance biological activity, often by increasing the charge density in the thiazole ring. tandfonline.com For instance, anti-amastigote activity was found to be higher in derivatives with a 4-methoxyphenyl (B3050149) substitution (an EDG) at the 4-position of the thiazole ring compared to those with a 4-nitrophenyl group (an EWG). tandfonline.com The methoxy (B1213986) group, in particular, has been identified as a key feature in some potent anticancer agents. mdpi.com

The following table summarizes the impact of electronic effects on the biological activity of some 4-aminothiazole derivatives.

| Substituent Type | Example Group(s) | Position | Observed Effect on Biological Activity | Reference(s) |

| Electron-Withdrawing | Nitro, Fluoro | para-position of phenyl ring | Enhanced antibacterial and antifungal activity. | nih.gov |

| Electron-Withdrawing | p-Fluoro | Phenyl ring | Good 5-LOX inhibition. | tandfonline.com |

| Electron-Withdrawing | 3-Chloro | Benzoyl group at N-2 | High antitubercular potency. | nih.gov |

| Electron-Donating | 4-Methoxyphenyl | 4-position of thiazole ring | Higher anti-amastigote activity compared to nitro-substituted analog. | tandfonline.com |

The size, shape, and conformational flexibility of substituents can significantly influence the binding of 4-aminothiazole derivatives to their biological targets.

In the development of antitubercular agents, a systematic methyl scan at the ortho-, meta-, and para-positions of an N-benzoyl substituent showed a modest preference for the meta-position. nih.gov Further exploration with larger benzyloxybenzoyl groups indicated that while there was little steric discrimination at the meta- and para-positions, the ortho-substituted analog had poor solubility, which precluded activity determination. nih.gov This highlights how steric bulk can impact physical properties and, consequently, biological activity.

In another study on protein kinase CK2 inhibitors, it was found that a bulky tert-butyl group could not successfully replace an aromatic ring, leading to a strong decrease in inhibition. nih.gov This suggests that while some steric bulk may be tolerated or even beneficial in certain regions of a molecule, it can be detrimental in others if it disrupts key binding interactions.

The N-2 position of the aminothiazole generally shows high flexibility, allowing for the introduction of various substituted groups to improve activity. nih.gov However, the central thiazole moiety and substituents at the C-4 position are often less tolerant to modification. nih.gov

Lipophilicity, often expressed as the partition coefficient (LogP), is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

In a series of antitubercular 2-aminothiazoles, modification with N-aroyl substituents led to a substantial increase in potency compared to N-aryl analogs, with the N-benzoyl derivative showing a 64-fold improvement in activity. nih.gov This suggests that increasing lipophilicity at this position can be beneficial. Further studies with n-alkanoyl and cycloalkanoyl groups showed that potency increased with chain length up to six carbons, after which it plateaued. nih.gov

However, the relationship between lipophilicity and activity is not always linear. In some cases, while larger lipophilic groups on the thiazole ring have been shown to enhance antitumor activity, an appropriate length of an alkyl chain in a piperazine (B1678402) ring was found to be essential for good antibacterial efficacy, with longer chains leading to weaker activity. nih.gov This indicates that an optimal balance of lipophilicity is often required for maximum biological effect. The isosteric replacement of a thiazole with a more polar oxazole (B20620) has been shown to significantly increase hydrophilicity and water solubility, which can be advantageous for improving the physicochemical properties of drug candidates. nih.gov

Application of Combinatorial and Parallel Synthesis in SAR Discovery

Combinatorial and parallel synthesis techniques have proven to be powerful tools for rapidly exploring the SAR of this compound derivatives. researchgate.netacs.org These high-throughput methods allow for the efficient generation of large libraries of analogs, facilitating a comprehensive analysis of the effects of various substituents on biological activity. researchgate.net

For example, in the discovery of aminothiazole inhibitors of CDK2, combinatorial and parallel synthesis enabled the rapid preparation of over 100 analogs with IC50 values in the nanomolar range. researchgate.netacs.org This approach allowed for a swift analysis of the SAR for these inhibitors. acs.org Similarly, solid-phase synthesis methods have been developed for creating libraries of 2,4,5-trisubstituted thiazole derivatives, which can be used to identify compounds with desired biological activities through SAR studies. researchgate.net

The use of these techniques accelerates the drug discovery process by allowing medicinal chemists to quickly identify key structural features and optimize lead compounds for improved potency and selectivity.

Computational and Theoretical Studies on 4 Aminothiazole 2 Carbonitrile

Quantum Chemical Analysis of Molecular Structure and Stability

Quantum chemical methods are fundamental in understanding the intrinsic properties of a molecule. For 4-Aminothiazole-2-carbonitrile, these studies have elucidated its structural stability, electronic characteristics, and the nature of its chemical bonds.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the structural and electronic properties of this compound and its analogs. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry and predict various parameters.

Key findings from DFT studies include the determination of bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data where available. For instance, the bond lengths within the thiazole (B1198619) ring are influenced by resonance, leading to values that are shorter than typical single bonds. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also calculated. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of the molecule; a larger gap generally indicates higher stability.

| Parameter | Value | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | ~3.327 eV (for a related derivative) | Indicates chemical stability and reactivity |

| C-N Bond Length (in ring) | ~1.329 Å - 1.380 Å | Shorter than typical single bonds due to resonance |

| C=O Bond Length (in derivatives) | ~1.208 Å - 1.244 Å | Reflects the influence of intermolecular interactions |

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and intramolecular interactions. It provides a detailed picture of the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis is crucial for understanding the stability arising from hyperconjugative interactions.

| Interaction Type | Stabilization Energy (kcal/mol) | Description |

|---|---|---|

| π(C-N) → π(C-C) | 9.32 | Intramolecular charge transfer within the thiazole ring |

| π(C-C) → π(C-N) | 3.43 | Delocalization contributing to ring stability |

| Charge on Carbonyl Carbon | +0.41615 a.u. | Indicates a significant electrophilic site |

| Charge on Oxygen Atom | -0.46583 a.u. | Highlights a nucleophilic center |

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking studies have been performed to predict the binding modes and affinities of this compound derivatives with various biological targets, including enzymes and receptors implicated in diseases like cancer and bacterial infections. These studies help in identifying the most probable binding conformation of the ligand within the active site of the target protein. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides an estimate of the strength of the interaction. Lower binding energies generally suggest a more stable ligand-protein complex. For example, docking studies of some aminothiazole derivatives against the RpsA target receptor have shown binding affinities in the range of -4.3 to -5.5 kcal/mol.

Identification of Crucial Amino Acid Residues for Interaction

A key outcome of molecular docking is the identification of the specific amino acid residues in the target protein that are crucial for the interaction with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in the docking of aminothiazole derivatives into the active site of Glucosamine-6-phosphate synthase, hydrogen bonding interactions were observed with residues like Ala400. Similarly, studies on 2-aminothiazole (B372263) analogues targeting mtFabH have highlighted key hydrogen bonding interactions with the catalytic triad (B1167595) of amino acids. Understanding these interactions is vital for the rational design of more potent and selective inhibitors.

| Target Protein | Ligand/Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| RpsA Receptor | Azo-compounds with 2-aminothiazole | -4.3 to -5.5 | Not specified |

| GlcN-6-P synthase | Trisubstituted-1,3-thiazole derivatives | -6.49 to -7.09 | Ala400 |

| mtFabH | 2-aminothiazole-4-carboxylate analogues | Not specified | His244 |

| Multiple Cancer Targets | Amino acid conjugates of aminothiazole | Significant | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For 2-aminothiazole derivatives, QSAR studies have been employed to understand the structural features that are important for their biological activities, such as anticancer and anti-giardial effects.

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of compounds with known biological activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. A good QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. For example, a QSAR model for 2-amino-4-arylthiazole derivatives as anti-giardial agents identified descriptors like E2M, RDF115m, F10, MATS6v, and Hypnotic-80 as being strongly correlated with activity. Another study on 2-aminothiazole derivatives as Aurora kinase inhibitors found that parameters like polar surface area (PSA), atomic volume, and electronegativity were important for their inhibitory activity.

| Biological Activity | Important Descriptors | Model's Predictive Power (q²) |

|---|---|---|

| Anti-giardial | E2M, RDF115m, F10, MATS6v, Hypnotic-80 | Not specified |

| Aurora Kinase Inhibition | PSA, EstateVSA5, MoRSEP3, MATSp5, RDFC24 |

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of compounds with their biological activities. excli.de For aminothiazole derivatives, QSAR studies have been crucial in developing predictive models for various therapeutic applications, including anticancer and antimicrobial agents. excli.deacs.org

Researchers develop these models by first compiling a dataset of aminothiazole compounds with known biological activities, such as IC50 values for enzyme inhibition or minimum inhibitory concentrations (MIC) for antimicrobial effects. excli.deacs.org Using specialized software, a wide array of molecular descriptors are then calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. acs.org

Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to build a mathematical equation that links a selection of these descriptors to the observed biological activity. excli.deacs.org For instance, a QSAR study on 2-aminothiazole derivatives as potential aurora kinase inhibitors for breast cancer treatment successfully developed a robust model using PLS regression. acs.org The statistical quality of these models is rigorously validated to ensure their predictive power for new, untested compounds. excli.deacs.org

These predictive models serve as a powerful guide for the rational design of new derivatives. By analyzing the QSAR equation, chemists can identify which structural features and physicochemical properties are most influential for the desired biological effect. excli.de For example, a model might indicate that increasing the hydrophobicity or altering the electronic properties of a specific part of the molecule could enhance its activity. This knowledge allows for the targeted synthesis of more potent and selective compounds. excli.de

Correlation of Molecular Descriptors with Experimental Data

The foundation of a predictive QSAR model lies in the strong correlation between molecular descriptors and experimentally determined biological data. researchgate.net Molecular descriptors are numerical values that characterize the properties of a molecule. researchgate.net These can range from simple counts of atoms and bonds to more complex quantum chemical calculations.

Key molecular descriptors that have been correlated with the biological activity of aminothiazole derivatives include:

Lipophilicity (log P): This descriptor measures a compound's solubility in lipids versus water and is crucial for its ability to cross cell membranes. For many biologically active compounds, there is an optimal range of lipophilicity for activity. researchgate.net

Electronic Descriptors: These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap can be related to the molecule's reactivity and stability. researchgate.net Other electronic descriptors like dipole moment and polarizability also play a role. researchgate.net

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule, such as molecular weight, surface area, and volume. researchgate.net

In one study on thiourea (B124793) derivatives incorporating a 2-aminothiazole scaffold, researchers found a significant correlation between the cytotoxic activity against MT-4 cells and descriptors such as the electrophilicity index and chemical potential. researchgate.net Another study on 2-amino-4-arylthiazole derivatives as anti-giardial agents identified a strong correlation between activity and descriptors like E2M, RDF115m, and MATS6v. researchgate.net

By establishing these correlations, scientists can gain a deeper understanding of the mechanism of action at a molecular level. For example, a strong correlation with lipophilicity might suggest that membrane permeation is a critical step for the compound's activity.

Below is an interactive table showcasing some of the key molecular descriptors and their roles in predicting biological activity.

| Descriptor Category | Specific Descriptor | Significance in Drug Action |

| Lipophilicity | Log P (Partition Coefficient) | Influences membrane permeability and absorption. |

| Electronic | HOMO/LUMO Energies | Relates to chemical reactivity and stability. |

| Electronic | Dipole Moment | Affects solubility and binding interactions. |

| Steric/Topological | Molecular Weight | Influences size and diffusion. |

| Steric/Topological | Molecular Surface Area | Relates to binding affinity with target macromolecules. |

Molecular Dynamics Simulations for Binding Mode Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. lincoln.ac.uk For this compound derivatives, MD simulations provide valuable insights into how these compounds interact with their biological targets, such as enzymes or receptors. lincoln.ac.uknih.gov

The process begins with a proposed binding pose of the aminothiazole derivative within the active site of the target protein, often obtained from molecular docking studies. acs.orgnih.gov This protein-ligand complex is then placed in a simulated environment that mimics physiological conditions, including water molecules and ions. acs.org The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a specific period, typically nanoseconds. acs.org

MD simulations are crucial for assessing the stability of the predicted binding mode. nih.gov If the compound remains stably bound in its initial pose throughout the simulation, it lends confidence to the predicted interaction. nih.gov Conversely, if the compound quickly dissociates or adopts a different conformation, the initial docking pose may be incorrect. nih.gov

Furthermore, these simulations reveal the conformational dynamics of both the ligand and the protein upon binding. They can show how the flexibility of the protein's active site accommodates the ligand and how the ligand itself might change its shape to achieve an optimal fit. nih.gov This dynamic information is something that static methods like molecular docking cannot fully capture. nih.gov For instance, MD simulations have been used to confirm the binding mode of 2-aminothiazole derivatives with protein kinase CK2, revealing the flexibility of the glycine-rich loop in the binding site. nih.gov

In Silico Pharmacokinetic and Drug-Likeness Predictions

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). mspsss.org.uanih.gov In silico tools play a vital role in predicting these properties for this compound derivatives early in the drug discovery process, helping to identify and filter out compounds that are likely to fail in later stages of development. mspsss.org.uanih.govnih.gov

A variety of computational models are available to predict ADME properties. These models are often based on the analysis of large datasets of known drugs and their pharmacokinetic profiles. mdpi.com For example, the "rule of five," proposed by Christopher Lipinski, provides a set of simple molecular descriptors (molecular weight, log P, number of hydrogen bond donors, and number of hydrogen bond acceptors) to estimate the likelihood of a compound having good oral bioavailability. nih.gov

Software platforms like SwissADME and pkCSM provide a comprehensive suite of tools for these predictions. mspsss.org.uamdpi.com They can estimate a compound's water solubility, gastrointestinal absorption, ability to cross the blood-brain barrier, and potential for metabolism by cytochrome P450 enzymes. mspsss.org.uamdpi.com

Drug-likeness is another important concept that is assessed computationally. It is a qualitative measure of how "drug-like" a molecule is, based on its structural features and physicochemical properties. nih.gov These predictions help to prioritize compounds that have a higher probability of being successfully developed into drugs. nih.gov For instance, a study on 2-aminothiazole hybrids containing a morpholine (B109124) moiety used in silico ADME-Tox profiles to indicate good oral bioavailability and low toxicity for the synthesized compounds. mspsss.org.ua

The following interactive table summarizes some of the key in silico predictions made for drug candidates.

| Prediction Category | Parameter | Importance for Drug Development |

| Absorption | Gastrointestinal (GI) Absorption | Predicts how well the drug is absorbed from the gut into the bloodstream. |

| Absorption | Blood-Brain Barrier (BBB) Permeation | Indicates if the drug can reach the central nervous system. |

| Distribution | Plasma Protein Binding | Affects the amount of free drug available to exert its effect. |

| Metabolism | Cytochrome P450 Inhibition | Predicts potential for drug-drug interactions. |

| Excretion | Renal Clearance | Estimates how the drug is eliminated from the body through the kidneys. |

| Drug-Likeness | Lipinski's Rule of Five | A guideline to evaluate if a compound has properties that would make it a likely orally active drug in humans. |

| Toxicity | LD50 Prediction | Estimates the lethal dose of a compound. |

Biological Activity and Mechanistic Insights in Vitro Studies

Antimicrobial Efficacy of 4-Aminothiazole-2-carbonitrile and its Derivatives

Derivatives built upon the 4-aminothiazole core structure have shown a broad spectrum of antimicrobial properties, encompassing both antibacterial and antifungal activities. acs.orgthegoodscentscompany.com These compounds represent a promising area of research in the development of new agents to combat infectious diseases. researchgate.net

Antibacterial Activity

The antibacterial potential of aminothiazole derivatives has been extensively evaluated against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative strains, as well as significant pathogens like Mycobacterium tuberculosis. researchgate.netnih.gov

Numerous studies have confirmed the in vitro efficacy of aminothiazole derivatives against key bacterial species. For instance, novel derivatives have demonstrated inhibitory activity against Gram-negative Escherichia coli and Gram-positive Bacillus subtilis. Similarly, other synthesized series have shown activity against Staphylococcus aureus and E. coli. researchgate.net

Specifically, certain 4-amino-thiazole-5-carbonitrile derivatives were reported to possess low to moderate antibacterial effects against Gram-positive bacteria (Bacillus cereus and Staphylococcus aureus) and Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli). mdpi.com In another study, thiazolyl-thiourea derivatives containing 3,4-dichlorophenyl and 3-chloro-4-fluorophenyl groups showed promising efficacy against staphylococcal species, with Minimum Inhibitory Concentration (MIC) values for S. aureus and S. epidermidis ranging from 4 to 16 μg/mL. acs.org

The activity of these derivatives also extends to Mycobacterium tuberculosis. A series of 2-aminothiazoles showed potent activity against M. tuberculosis, with some analogs also inhibiting the growth of the non-pathogenic Mycobacterium smegmatis. nih.gov One study identified a 4-phenylbenzamido-2-aminothiazole derivative with a significant MIC of 16 μg/mL against Mycobacterium tuberculosis H37Rv. researchgate.net Another series of imidazo[2,1-b]thiazole (B1210989) derivatives also showed antitubercular activity against the H37Rv strain. tandfonline.com

Interactive Data Table: Antibacterial Activity of Selected Aminothiazole Derivatives

| Derivative Type | Target Organism | Activity Measurement | Result | Reference |

| 4-Aminothiazole-5-carbonitrile derivatives | Escherichia coli | Agar well diffusion | Low to moderate effect | mdpi.com |

| 4-Aminothiazole-5-carbonitrile derivatives | Staphylococcus aureus | Agar well diffusion | Low to moderate effect | mdpi.com |

| Thiazole (B1198619) derivatives with 4-cianophenyl substituent | Escherichia coli | Agar well diffusion | High activity | |

| Thiazole derivatives with 4-cianophenyl substituent | Bacillus subtilis | Agar well diffusion | High activity | |

| 2-Aminothiazole-4-carboxylate scaffold | Mycobacterium tuberculosis | MIC | Potent inhibition | researchgate.net |

| 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine | Mycobacterium tuberculosis | MIC | Potent activity | nih.gov |

| Phenylbenzamido-aminothiazole-based azasterol mimic | Mycobacterium tuberculosis H37Rv | MIC | 16 µg/mL | researchgate.net |

| Imidazo[2,1-b]thiazole derivative (2,4-dichlorobenzylidene) | Staphylococcus aureus | MIC | 2 µg/mL | tandfonline.com |

| Imidazo[2,1-b]thiazole derivative (2,4-dichlorobenzylidene) | Escherichia coli | MIC | 64 µg/mL | tandfonline.com |

| Thiazolyl-thiourea derivative (3,4-dichlorophenyl) | Staphylococcus aureus | MIC | 4-16 µg/mL | acs.org |

The antibacterial effects of aminothiazole derivatives are believed to stem from the inhibition of essential bacterial enzymes. One proposed mechanism involves the targeting of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme that plays a crucial role in the initiation of the fatty acid synthesis II (FASII) pathway in bacteria. growingscience.com Inhibition of FabH disrupts the production of vital membrane components, leading to bacterial cell death. Additionally, molecular docking studies have suggested that the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, is another likely target. Inhibition of MurB could represent a key part of the antibacterial mechanism of functionally substituted 2-aminothiazole (B372263) derivatives. nih.gov

Antifungal Activity (e.g., against Aspergillus fumigatus, Candida albicans)

In addition to their antibacterial properties, this compound derivatives have been investigated for their efficacy against pathogenic fungi. Studies have shown that these compounds can inhibit the growth of various fungal species, including those of the Aspergillus and Candida genera. mdpi.comnih.gov

For example, a series of 4-amino-thiazole-5-carbonitrile derivatives displayed moderate antifungal activity against Aspergillus flavus and Aspergillus niger. mdpi.com Other research has highlighted the activity of aminothiazole derivatives against Candida albicans, a common cause of opportunistic fungal infections. acs.orgresearchgate.net One study involving new derivatives of benzimidazole, benzotriazole, and aminothiazole found that some compounds were effective against clinical species of Candida. More recently, a synthesized 2-amino-4,5-diarylthiazole derivative, after demethylation, exhibited anti-Candida albicans activity comparable to the standard antifungal drug fluconazole, with a MIC80 of 9 μM.

Interactive Data Table: Antifungal Activity of Selected Aminothiazole Derivatives

| Derivative Type | Target Organism | Activity Measurement | Result | Reference |

| 4-Aminothiazole-5-carbonitrile derivatives | Aspergillus flavus | Agar well diffusion | Moderate activity | mdpi.com |

| 4-Aminothiazole-5-carbonitrile derivatives | Aspergillus niger | Agar well diffusion | Moderate activity | mdpi.com |

| Aminothiazole derivative (piperazine analogue) | Candida species | Broth microdilution | No significant effect | nih.gov |

| Thiazolyl thiazolidine-2,4-dione derivative | Candida albicans | MIC | Moderately potent | researchgate.net |

| 2-Amino-4,5-diarylthiazole derivative (5a8) | Candida albicans | MIC80 | 9 µM | |

| Phenylbenzamido-aminothiazole-based azasterol mimic | Phytopathogenic fungi | MIC | Excellent activity | researchgate.net |

| Schiff bases from 2-aminothiazole | Aspergillus niger & Candida albicans | MIC | Good activity | acs.org |

Proposed Biological Targets in Microbial Pathogens

The broad-spectrum antimicrobial activity of aminothiazole derivatives is attributed to their ability to interact with specific and essential molecular targets within pathogens. In bacteria, as previously mentioned, enzymes like FabH and MurB are considered key targets. growingscience.comnih.gov

In fungal pathogens, the mechanism often mirrors that of azole antifungal drugs. These compounds are known to inhibit fungal cytochrome P450 3A-dependent C14-α-demethylase (CYP51 or Erg11p). This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By disrupting ergosterol production, these derivatives compromise membrane integrity, leading to fungal cell death. Molecular docking studies on highly active anti-Candida aminothiazole derivatives have supported CYP51 as a primary target. Other potential fungal targets that have been investigated through in silico models include glutamine-fructose-6-phosphoamidamitransferase (GFAT), protein kinase (Yck2), and heat-shock protein 90 (Hsp90).

Antineoplastic and Antiproliferative Potentials

The 2-aminothiazole scaffold is a core component of several clinically approved anticancer drugs, and numerous derivatives of this compound have been synthesized and evaluated for their potential to inhibit cancer cell growth. These compounds have demonstrated potent and selective antiproliferative activity in vitro against a wide array of human cancer cell lines, including those from leukemia, lung, colon, breast, and prostate cancers. mdpi.com

For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives exhibited good antiproliferative effects on human K563 leukemia cells. growingscience.com Another study found that certain ethyl 2-substituted-aminothiazole-4-carboxylate derivatives showed significant activity, with one compound being particularly potent against the RPMI-8226 leukemia cell line. Research on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives identified compounds with low micromolar activity against A549 lung cancer cells, surpassing the efficacy of the standard chemotherapeutic cisplatin. researchgate.net These promising compounds were also effective against drug-resistant lung carcinoma cell models. researchgate.net

The mechanism behind the antineoplastic activity often involves the inhibition of key enzymes that regulate cell cycle progression and proliferation. Various aminothiazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which are crucial for cell cycle control. researchgate.net Other identified molecular targets include the c-Met proto-oncogene, Hec1/Nek2 kinases involved in mitotic progression, and receptor tyrosine kinases like EGFR. researchgate.net

Interactive Data Table: Antiproliferative Activity of Selected Aminothiazole Derivatives

| Derivative Type | Cancer Cell Line | Activity Measurement | Result (IC50) | Reference |

| 2-Amino-thiazole-5-carboxylic acid phenylamide | K563 (human leukemia) | Proliferation assay | Good anti-proliferative effects | |

| 2,4-Disubstituted thiazole amide | HT29 (human colon cancer) | Proliferation assay | 0.63 µM | |

| 2,4-Disubstituted thiazole amide | A549 (human lung cancer) | Proliferation assay | 8.64 µM | |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid (Compound 22) | A549 (human lung cancer) | MTT assay | 2.47 µM | researchgate.net |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid (Compound 21) | A549 (human lung cancer) | MTT assay | 5.42 µM | researchgate.net |

| Ethyl 2-[3(diethylamino-propanamido]thiazole-4-carboxylate | RPMI-8226 (leukemia) | Growth Inhibition | GI50 = 0.08 µM | |

| 2-Amino-4-phenylthiazole derivative | PC12 and HepG2 | Proliferation assay | Potent activity | growingscience.com |

Inhibition of Kinase Enzymes

Derivatives of the 2-aminothiazole scaffold have been identified as potent inhibitors of several kinase enzymes that are crucial for cell cycle progression and are often dysregulated in cancer. nih.govnih.govdntb.gov.uanih.gov

Key kinase targets include:

Cyclin-Dependent Kinase 2 (CDK2): This kinase is a vital regulator of the cell cycle, and its inhibition is a key strategy in cancer therapy. Certain 2-aminothiazole derivatives have been designed as CDK2 inhibitors. thegoodscentscompany.comresearchgate.net

Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Aminothiazole-based compounds have been discovered as potent and selective inhibitors of Aurora kinases. nih.gov

Hec1/Nek2: The interaction between Hec1 and Nek2 is critical for proper chromosome segregation during mitosis. A series of 4-aryl-N-arylcarbonyl-2-aminothiazoles were designed and synthesized as inhibitors of the Hec1/Nek2 interaction. dntb.gov.uanih.gov

Molecular Mechanisms of Kinase Inhibition

The inhibitory action of aminothiazole derivatives on kinases often occurs at the ATP-binding site. acs.org For instance, a putative binding model for Lck, a member of the Src family of kinases, was developed for 2-aminothiazole-based inhibitors. nih.gov This model, which highlighted key hydrogen-bond interactions, was later supported by the crystal structure of dasatinib (B193332) (a potent 2-aminothiazole derivative) bound to the Abl kinase. nih.gov The 2-aminothiazole core can serve as a novel kinase inhibitor template, with optimization of its structure leading to potent pan-Src kinase inhibitors. nih.gov Furthermore, studies on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK inhibitors revealed that they adopt the same binding mode within the ATP binding sites of both CDK9 and CDK2. acs.org The interaction primarily involves a few specific hydrogen bonds and ionic interactions between the inhibitor and the kinase. acs.org

Modulation of Cellular Pathways Relevant to Cancer

Beyond direct kinase inhibition, this compound derivatives influence cellular pathways that are fundamental to cancer development and progression, most notably apoptosis.

Apoptosis Induction

Numerous studies have demonstrated that these compounds can trigger programmed cell death in cancer cells. nih.govnih.gov For example, a derivative of 4-aryl-N-arylcarbonyl-2-aminothiazole, designed as a Hec1/Nek2 inhibitor, was observed to induce apoptosis in treated cells. nih.gov The mechanism of apoptosis induction can be multifaceted. In K562 leukemia cells, a 2-aminothiazole derivative known as TH-39 was shown to induce apoptosis in a concentration and time-dependent manner. nih.gov This process was associated with the activation of caspase-3, a key executioner caspase, along with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov

In Vitro Cytotoxicity Against Various Cancer Cell Lines

The anticancer potential of this compound derivatives has been extensively evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. These compounds have consistently demonstrated significant growth-inhibitory and cytotoxic effects. nih.govnih.govpreprints.org

Antiviral Properties and Mechanisms

In addition to their anticancer activities, derivatives of 2-aminothiazole have been investigated for their antiviral properties. researchgate.netmdpi.comuq.edu.au

Activity against Specific Viral Targets

Influenza A: Several novel aminothiazole derivatives have been synthesized and screened for their activity against the influenza A virus. researchgate.netmdpi.com One study found that a compound bearing a 4-trifluoromethylphenyl substituent in the thiazole ring demonstrated significant antiviral activity against the PR8 strain of influenza A, with efficacy comparable to the established antiviral drugs oseltamivir (B103847) and amantadine. researchgate.netmdpi.comnih.govktu.edu

Mechanistic Explorations of Antiviral Action

The precise mechanisms underlying the antiviral effects of this compound derivatives are still under investigation. However, the broad-spectrum biological activity of the 2-aminothiazole scaffold suggests that these compounds may interfere with various stages of the viral life cycle. uq.edu.au For influenza A, the inhibition could potentially involve targeting viral proteins crucial for replication or entry into host cells. Further research is needed to fully elucidate the molecular targets and pathways involved in their antiviral action.

Anti-inflammatory Actions and Enzyme Modulation

The 2-aminothiazole scaffold is a recognized "privileged structure" in medicinal chemistry and has been identified in numerous compounds designed as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. nih.govresearchgate.net Leukotrienes are potent lipid mediators that play a crucial role in the pathogenesis of various inflammatory and immune diseases. nih.govresearchgate.net

A variety of 2-aminothiazole derivatives have been synthesized and evaluated for their ability to inhibit 5-LOX. High-throughput screening (HTS) identified N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine as a potent 5-LOX inhibitor with an IC₅₀ value of 0.127 μM, which is more potent than the commercial drug Zileuton (IC₅₀ = 0.18 μM). nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the thiazole ring significantly influence inhibitory activity. nih.govnih.gov For instance, a p-fluoro substituted 2-amino-4-aryl thiazole was identified as a potent inhibitor with an IC₅₀ of approximately 10 μM. Another lead compound, a thiazolopyrazole acid derivative, showed an IC₅₀ of around 40 μM.

Further optimization of the 2-aminothiazole scaffold has led to the development of highly potent leads, such as ST-1853 and ST-1906, which exhibit an IC₅₀ of 0.05 μM in intact polymorphonuclear leukocytes (PMNLs). nih.gov Another study synthesized 4-(4-Aryl-5-benzoyl-2-(N,N-disubstituted) aminothiazoles, with one derivative featuring methoxy (B1213986) and diphenylamine (B1679370) groups showing an IC₅₀ of 0.9 ± 0.1 µM, making it 11-fold more potent than Zileuton in that assay. tandfonline.com

| Compound Derivative | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 0.127 µM | nih.gov |

| p-Fluoro substituted 2-amino-4-aryl thiazole | ~10 µM | |

| Thiazolopyrazole acid derivative (4a) | ~40 µM | |

| ST-1853 / ST-1906 | 0.05 µM (in PMNLs) | nih.gov |

| 4-(4-Aryl-5-benzoyl-2-(N,N-disubstituted) aminothiazole derivative | 0.9 ± 0.1 µM | tandfonline.com |

| Zileuton (Reference Drug) | ~1 µM / 0.18 µM / 1.5 ± 0.3 µM | nih.govtandfonline.com |

Mechanistic studies have sought to understand how 2-aminothiazole derivatives exert their 5-LOX inhibitory effects. Unlike iron-ligand type inhibitors such as Zileuton, which interfere with the redox cycle of the iron atom in the enzyme's active site, some 2-amino-4-aryl thiazole derivatives are suggested to act via competitive inhibition. researchgate.net This is supported by findings that these compounds exhibit poor DPPH radical scavenging activity, indicating their mechanism is not based on disrupting the redox cycle. researchgate.net

However, other mechanistic pathways have been identified for different aminothiazole analogues. Detailed studies on lead compounds ST-1853 and ST-1906 defined them as a novel class of 5-LO inhibitors. researchgate.net It was found that parent compounds with unsubstituted aminophenols could covalently bind to cysteine residues (C159 and C418) of the human 5-LO enzyme. researchgate.net This covalent modification represents a distinct mechanism of action. Yet, the addition of a dimethyl substitution to the aminophenol group was shown to prevent this reactivity, highlighting how minor structural changes can alter the inhibitory mechanism. researchgate.net

Antioxidant Activities

The 2-aminothiazole scaffold has been featured in compounds demonstrating significant antioxidant properties. nih.govnih.govnih.gov This activity is crucial as oxidative stress from reactive oxygen species (ROS) is implicated in numerous pathological conditions. nih.gov

The antioxidant potential of aminothiazole derivatives is often attributed to their ability to scavenge free radicals. nih.govsjpas.com Mechanistic studies using pulse radiolysis on a dendrodoine (B1201844) analogue, [(4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole], revealed that it effectively scavenges peroxyl radicals with a high bimolecular rate constant. nih.govresearchgate.net A key insight from this research is that the scavenging process involves the initial formation of a nitrogen-centered radical, which then transforms into a more stable sulfur-centered radical before yielding the final product. nih.govresearchgate.net This transformation is a critical aspect of its radical scavenging mechanism. Furthermore, this derivative demonstrated an ability to scavenge nitric oxide (NO) radicals and protect against deoxyribose degradation, which is a measure of hydroxyl radical scavenging. nih.gov

The antioxidant capacity of 2-aminothiazole derivatives is commonly evaluated using standard in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govnih.govktu.edu The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. nih.govktu.edu The FRAP assay assesses the reduction of a ferric (Fe³⁺) complex to the blue-colored ferrous (Fe²⁺) form by an antioxidant. nih.govktu.edu

Studies have shown that substitutions on the thiazole ring significantly impact antioxidant activity. In one study, a novel aminothiazole with a 4-fluorophenyl substituent (compound 6b) exhibited a very high DPPH radical scavenging ability of 83.63%, which was substantially greater than the standard antioxidant Butylated hydroxytoluene (BHT) at 45.14%. mdpi.com Another derivative with a 4-cianophenyl substituent also demonstrated antioxidant activity in both DPPH and FRAP assays. nih.govmdpi.com

| Compound Derivative | Assay | Result | Reference |

|---|---|---|---|

| [(4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole] | Deoxyribose Degradation | 84% protection | nih.gov |

| [(4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole] | NO Radical Scavenging | 20% scavenging at 3.07 µM | nih.gov |

| Compound 6b (4-fluorophenyl substituent) | DPPH Scavenging | 83.63% inhibition | mdpi.com |

| Compound 6a (4-phenyl substituent) | DPPH Scavenging | 52.04% inhibition | mdpi.com |

| Compound 6d (4-cianophenyl substituent) | DPPH & FRAP | Active | nih.govmdpi.com |

| BHT (Reference) | DPPH Scavenging | 45.14% inhibition | mdpi.com |

Modulation of Sirtuin Deacetylase Activity (e.g., Sirt2 Inhibitors)

Sirtuins are a class of NAD⁺-dependent protein deacylases that regulate numerous cellular processes. nih.govacs.org The dysregulation of human sirtuin 2 (Sirt2) activity has been linked to cancer, inflammation, and neurodegeneration, making it a promising therapeutic target. nih.govacs.orgresearchgate.net A class of highly potent and isotype-selective Sirt2 inhibitors, named SirReals (Sirtuin Rearranging Ligands), is based on the aminothiazole scaffold. nih.govresearchgate.netmdpi.com

The discovery of SirReals revealed a novel allosteric mechanism of inhibition. researchgate.net These aminothiazole-based compounds were found to rearrange the Sirt2 substrate-binding pocket, inducing the formation of a hydrophobic allosteric binding site. nih.gov Structure-activity relationship studies have demonstrated that the aminothiazole scaffold is crucial for this activity; switching to an aminothiadiazole scaffold, for example, resulted in a loss of potency. nih.gov The 4,6-dimethylpyrimidine (B31164) moiety present in many SirReals was also found to be important for binding to the induced "selectivity pocket". nih.gov An optimized SirReal derivative demonstrated improved in vitro activity and was shown to cause hyperacetylation of α-tubulin, a known Sirt2 substrate, in cellular assays. nih.govacs.org

| Compound | Target | Reported Activity / Mechanism | Reference |

|---|---|---|---|

| SirReal2 | Sirt2 | IC₅₀ = 140 nM; High selectivity over Sirt1/Sirt3 | mdpi.com |

| Optimized SirReal Derivative | Sirt2 | Improved in vitro activity; causes hyperacetylation of α-tubulin in cells | nih.govacs.org |

| General SirReals | Sirt2 | Allosteric inhibition via rearrangement of the substrate binding pocket | researchgate.netnih.gov |

Interaction with Biomolecules

The interaction of this compound and its derivatives with biological macromolecules is a significant area of research to understand their mechanisms of action. These interactions, particularly with DNA, can lead to the modulation of cellular processes.

DNA Binding Studies (e.g., Intercalation Mechanisms)

Derivatives of the 4-aminothiazole scaffold have been investigated for their ability to bind to DNA through various modes, including intercalation and groove binding. The specific mode of interaction is often dictated by the nature and position of substituent groups on the thiazole ring.

Spectroscopic techniques are commonly employed to study these interactions. For instance, UV-Vis absorption spectroscopy can reveal hypochromic shifts in the DNA's absorption spectrum, which are indicative of either intercalation or groove binding. Fluorescence quenching experiments, analyzed using the Stern-Volmer equation, can provide binding (Kb) and quenching constants (KSV), with high KSV values (e.g., >10⁴ M⁻¹) suggesting strong interactions with biomolecules like DNA.

Research on certain thiazole derivatives has provided evidence for intercalation. For example, thiazole orange (TO) derivatives, which share a thiazole core, exhibit a dramatic increase in fluorescence quantum yield upon binding to double-stranded DNA. nih.gov This enhancement, by as much as four orders of magnitude, is attributed to an intercalation mechanism between DNA base pairs. nih.gov The fluorescence quantum yield is also influenced by the DNA base sequence. nih.gov Similarly, platinum(II) complexes of Schiff bases derived from 2-aminothiazole have been reported to interact with human DNA, with an intercalation mechanism being predominant. ekb.eg The antibiotic drug Bleomycin, which contains a bithiazole moiety, is also known to bind DNA through the intercalation of its bithiazole portion between DNA base pairs. researchgate.net

The following tables summarize the DNA binding properties of various thiazole derivatives as reported in the literature.

Table 1: DNA Binding Characteristics of Thiazole Derivatives

| Compound/Derivative Class | Method(s) of Study | Key Findings | Binding Mode |

| Indole-thiazole and Indole-thiazolidinone derivatives | UV-vis absorption, fluorescence, circular dichroism (CD), viscosity, molecular docking | Affinity constants (Kb) between 2.08 × 10⁵ and 6.99 × 10⁶ M⁻¹; No significant change in ctDNA secondary structure or viscosity. nih.gov | Groove Binding nih.gov |

| Thiazole orange (TO) derivatives | Photophysical measurements, molecular calculations | Four orders of magnitude enhancement in fluorescence quantum yield upon binding to double-stranded DNA. nih.gov | Intercalation nih.gov |

| Pt(II) complexes of 2-Hydroxybenzylidene-4-(4-SubstitutedPhenyl)-2-amino Thiazole | Spectrophotometry | Interaction with human DNA was observed. ekb.eg | Intercalation ekb.eg |

| Chromene-thiazole derivatives | Molecular docking | Favorable docking affinity in the minor groove of DNA, primarily through hydrogen bonding. digitellinc.com | Groove Binding digitellinc.com |

| Ethyl 2-substituted aminothiazole-4-carboxylate analogues | Molecular modeling | Ligands shared a common binding mode within the minor groove of the DNA. researchgate.net | Groove Binding researchgate.net |

| Pt(II)-aminothiazole complexes | Not specified | Complexes likely bind to the minor/major grooves. researchgate.net | Groove Binding researchgate.net |

Future Perspectives and Advanced Research Directions

Design of Next-Generation 4-Aminothiazole-2-carbonitrile Based Chemical Probes and Therapeutics

The inherent reactivity and binding capabilities of the this compound core make it an excellent foundation for the development of sophisticated chemical probes. These tools are instrumental in dissecting complex biological processes with high spatial and temporal resolution. Future efforts in this domain are geared towards creating probes with enhanced functionality, such as photoactivatable and fluorescent tags, to illuminate the roles of specific proteins in living cells.

Photoactivatable probes, often incorporating moieties like diazirines, can be triggered by light to form covalent bonds with their target proteins, enabling precise labeling and identification of binding partners. thermofisher.com The synthesis of this compound derivatives bearing such photoreactive groups would allow for the spatiotemporal mapping of protein interactions within cellular compartments. Similarly, the conjugation of this scaffold with fluorescent dyes can generate probes for real-time imaging of target engagement and localization. nih.gov These advanced probes are critical for chemoproteomic studies, which aim to globally profile protein-small molecule interactions and uncover the ligandability of the proteome. tum.debiorxiv.orgrsc.orgchemrxiv.org

In the realm of therapeutics, the focus is on designing "next-generation" inhibitors with superior potency, selectivity, and pharmacokinetic properties. biosolveit.de This involves the strategic modification of the this compound backbone to optimize interactions with the target's active site and allosteric pockets. For instance, structure-activity relationship (SAR) studies on 2-aminothiazole (B372263) derivatives have demonstrated that modifications at the N-2 and C-4 positions can significantly enhance activity against targets like Mycobacterium tuberculosis. nih.gov The development of orally bioavailable anticancer agents has also been a key objective, with research focusing on modifications that improve metabolic stability and overcome multidrug resistance. ambeed.com

Exploration of Novel Biological Targets for Aminothiazole Scaffolds